molecular formula N2H4<br>H2N-NH2<br>H2NNH2<br>H4N2 B178648 Hydrazine CAS No. 119775-10-9

Hydrazine

Cat. No.: B178648
CAS No.: 119775-10-9
M. Wt: 32.046 g/mol
InChI Key: OAKJQQAXSVQMHS-UHFFFAOYSA-N
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Description

Hydrazine is an inorganic compound with the chemical formula N₂H₄. It is a colorless, flammable liquid with an ammonia-like odor. This compound is highly reactive and is used in various industrial and scientific applications. It is primarily known for its use as a rocket propellant and a precursor to various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine can be synthesized through several methods, with the most common being the Raschig process. This process involves the oxidation of ammonia with sodium hypochlorite in the presence of gelatin or glue. The reaction occurs in two steps: first, chloramine is formed, and then it reacts with excess ammonia to produce this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Hydrazine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to nitrogen gas and water. For example: [ \text{N}_2\text{H}_4 + \text{O}_2 \rightarrow \text{N}_2 + 2\text{H}_2\text{O} ]

Reduction: this compound acts as a reducing agent and can reduce metal ions to their respective metals. For instance, it reduces copper(II) ions to copper metal: [ \text{N}_2\text{H}_4 + 2\text{Cu}^{2+} \rightarrow \text{N}_2 + 2\text{Cu} + 4\text{H}^+ ]

Substitution: this compound reacts with carbonyl compounds to form hydrazones. For example: [ \text{R}_2\text{C=O} + \text{N}_2\text{H}_4 \rightarrow \text{R}_2\text{C=N-NH}_2 + \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Oxidizing agents: Oxygen, hydrogen peroxide, sodium hypochlorite.

    Reducing agents: this compound itself acts as a reducing agent.

    Reaction conditions: Vary depending on the specific reaction, but often involve controlled temperatures and pressures.

Major Products:

  • Nitrogen gas
  • Water
  • Hydrazones
  • Various metal elements (from reduction reactions)

Scientific Research Applications

Comparison with Similar Compounds

Hydrazine is compared with other similar compounds, such as ammonia (NH₃), methyl this compound (CH₃NHNH₂), and phenylthis compound (C₆H₅NHNH₂):

Ammonia (NH₃):

    Similarities: Both are nitrogen-hydrogen compounds with strong reducing properties.

    Differences: Ammonia is a gas at room temperature, while this compound is a liquid.

Methyl this compound (CH₃NHNH₂):

Phenylthis compound (C₆H₅NHNH₂):

This compound’s unique properties, such as its high reactivity and ability to act as a reducing agent, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

hydrazine
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InChI

InChI=1S/H4N2/c1-2/h1-2H2
Source PubChem
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InChI Key

OAKJQQAXSVQMHS-UHFFFAOYSA-N
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Canonical SMILES

NN
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Molecular Formula

N2H4, H4N2, Array, H2NNH2
Record name HYDRAZINE, ANHYDROUS
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
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Related CAS

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate)
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DSSTOX Substance ID

DTXSID3020702
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Molecular Weight

32.046 g/mol
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Physical Description

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.]
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Boiling Point

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F
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Flash Point

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01
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Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg
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Impurities

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ...
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Color/Form

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid.

CAS No.

302-01-2
Record name HYDRAZINE, ANHYDROUS
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Melting Point

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F
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Synthesis routes and methods I

Procedure details

The starting material, 5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide, is prepared as follows: 4,4-diphenylimidazolin-2-thione, prepared by the method of Marshall, J. Am. Chem. Soc. 78 3696 (1956), is treated with ethyl bromide in refluxing ethanol to yield 5,5-diphenyl-2-ethylthio-2-imidazoline hydrobromide, which upon treatment with hydrazine in refluxing ethanol gives the desired intermediate, melting point 227°-⟦8°⟧228° C.
Name
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
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Synthesis routes and methods II

Procedure details

The starting material, 4-methyl-2-imidazolin-2-ylhydrazine hydrochloride, is prepared as follows: 4-methylimidazolidin-2-thione and methyl iodide react in refluxing ethanol to give 4-methyl-2-methylthio-2-imidazoline hydroiodide, which upon treatment with hydrazine in boiling ethanol yields 4-methyl-2-imidazolin-2-ylhydrazine hydroiodide. Subsequent treatment with silver chloride in aqueous or ethanol solution then gives the hydrochloride salt melting at 128°-130° C.
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
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Synthesis routes and methods III

Procedure details

The preparation of the starting material, 1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride, is carried out as follows: 1,4,5,6-tetrahydropyrimidin-2-thione and methyl chloride (excess) are added to isopropanol and the mixture heated in an autoclave at 170°-180° C. for hours. Cooling to 4° C. yields a precipitate of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydrochloride, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate melting at 191°-192° C.
Name
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine hydrochloride
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Synthesis routes and methods IV

Procedure details

The starting material, 4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide, is prepared as follows: 4-phenylimidazolidine-2-thione and methyliodide in refluxing ethanol yield 2-methylthio-4-phenyl-2-imidazolin hydroiodide, which upon treatment with hydrazine in boiling ethanol yields the desired intermediate, melting at 107°-108° C.
Name
4-phenyl-2-imidazolin-2-ylhydrazine hydroiodide
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Synthesis routes and methods V

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine
Reactant of Route 2
Hydrazine
Reactant of Route 3
Hydrazine
Reactant of Route 4
Hydrazine
Reactant of Route 5
Hydrazine
Reactant of Route 6
Hydrazine

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